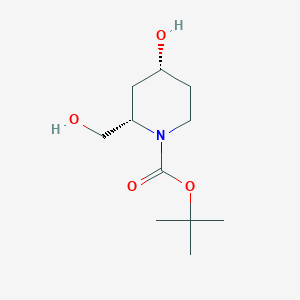
3-bromo-6-(difluoromethyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-6-(difluoromethyl)pyridazine, also known as 3-Br-6-DFMP, is an organic compound composed of a bromine atom, a difluoromethyl group, and a pyridazine ring. It is a colorless liquid with a melting point of -58°C and a boiling point of 99°C. It has a molecular weight of 215.04 g/mol and a molecular formula of C5H3BrF2N2. 3-Br-6-DFMP is used in various scientific research applications, such as synthesis, drug discovery, and biochemistry.
科学研究应用
3-bromo-6-(difluoromethyl)pyridazine is used in various scientific research applications. It is used as a synthetic intermediate in the synthesis of organic compounds. It is also used as a building block in organic synthesis, as a reagent in organic chemistry, and as a starting material in drug discovery. It has also been used as a reactant in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers.
作用机制
The mechanism of action of 3-bromo-6-(difluoromethyl)pyridazine is not well understood. However, it is believed that the bromine atom in this compound is responsible for its reactivity. The bromine atom can act as a nucleophile and can react with electrophiles, such as alkenes, to form brominated compounds. Additionally, the difluoromethyl group can act as an electron-withdrawing group, making the molecule more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase.
实验室实验的优点和局限性
The main advantage of using 3-bromo-6-(difluoromethyl)pyridazine in laboratory experiments is its low cost and availability. Additionally, its low melting point makes it easy to handle and store. However, it is important to note that this compound is a hazardous compound and should be handled with care. It is also important to note that this compound is a flammable material and should be stored in a cool, dry place away from heat and flame.
未来方向
There are several potential future directions for the use of 3-bromo-6-(difluoromethyl)pyridazine. First, it could be used as a starting material in the synthesis of novel organic compounds. Second, it could be used in the synthesis of heterocyclic compounds, such as pyridazines and pyridines. Third, it could be used as a reactant in the synthesis of polymers. Fourth, it could be used in the synthesis of drug candidates. Finally, it could be used as a reagent in organic chemistry.
合成方法
3-bromo-6-(difluoromethyl)pyridazine can be synthesized from a variety of starting materials. The most common method is the reaction of 1,4-difluorobenzene with bromine and pyridine in the presence of a Lewis acid catalyst. The reaction proceeds in two steps. In the first step, the bromine and pyridine react to form a bromopyridine intermediate. In the second step, the bromopyridine intermediate reacts with 1,4-difluorobenzene to form this compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-bromo-6-(difluoromethyl)pyridazine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,6-difluoropyridine", "sodium hydride", "bromine", "acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,6-difluoropyridine is treated with sodium hydride in ethanol to form the corresponding pyridine anion.", "Step 2: Bromine is added to the reaction mixture to form 3-bromo-2,6-difluoropyridine.", "Step 3: The brominated intermediate is then treated with acetic acid and sulfuric acid to form the corresponding acetyl derivative.", "Step 4: Hydrogen peroxide is added to the reaction mixture to oxidize the acetyl group to a carboxylic acid.", "Step 5: The resulting carboxylic acid is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 6: Finally, the sodium salt is reacted with methyl iodide to introduce the difluoromethyl group and form 3-bromo-6-(difluoromethyl)pyridazine." ] } | |
CAS 编号 |
2295643-46-6 |
分子式 |
C5H3BrF2N2 |
分子量 |
209 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



